molecular formula C22H16Cl2O3 B14259075 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate CAS No. 189037-81-8

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate

Cat. No.: B14259075
CAS No.: 189037-81-8
M. Wt: 399.3 g/mol
InChI Key: QJQVYQHODHTJAI-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chloromethyl groups attached to benzoyl and benzoate moieties, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoyl chloride with 4-(chloromethyl)benzoic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the development of biochemical probes and labeling agents.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate involves its ability to undergo various chemical transformations. The chloromethyl groups are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound for modifying other molecules and creating new chemical entities .

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzyl alcohol
  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)benzoyl chloride

Comparison: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is unique due to the presence of two chloromethyl groups attached to both benzoyl and benzoate moieties. This dual functionality allows for more diverse chemical reactions and applications compared to its similar compounds, which typically contain only one reactive chloromethyl group .

Properties

CAS No.

189037-81-8

Molecular Formula

C22H16Cl2O3

Molecular Weight

399.3 g/mol

IUPAC Name

[4-[4-(chloromethyl)benzoyl]phenyl] 4-(chloromethyl)benzoate

InChI

InChI=1S/C22H16Cl2O3/c23-13-15-1-5-17(6-2-15)21(25)18-9-11-20(12-10-18)27-22(26)19-7-3-16(14-24)4-8-19/h1-12H,13-14H2

InChI Key

QJQVYQHODHTJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCl

Origin of Product

United States

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